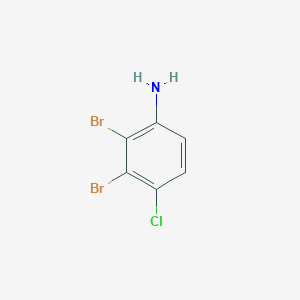

2,3-Dibromo-4-chloroaniline

Übersicht

Beschreibung

2,3-Dibromo-4-chloroaniline is a chemical compound with the molecular formula C6H4Br2ClN . It has a molecular weight of 285.37 .

Synthesis Analysis

The synthesis of 2,3-Dibromo-4-chloroaniline involves an equimolar reaction of 5-chlorosalicylaldehyde and 2-bromo-4-chloroaniline . This reaction yields the Schiff base (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol (HL), which is then used for complexation to Co2+, Ni2+, Cu2+, and Zn2+ metal salts .Molecular Structure Analysis

The molecular structure of 2,3-Dibromo-4-chloroaniline is confirmed by various spectroscopic methods such as nuclear magnetic resonance (1H and 13C), infrared, ultraviolet-visible, energy dispersive X-ray-scanning electron and mass spectroscopies .Physical And Chemical Properties Analysis

The physical form of 2,3-Dibromo-4-chloroaniline is solid . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Biodegradation and Bioremediation

Research indicates that chloroaniline compounds, like 2,3-Dibromo-4-chloroaniline, can be biologically dehalogenated in polluted aquifers under methanogenic conditions. This bioremediation process involves the sequential replacement of halogens by protons through microbial activity, suggesting novel approaches for cleaning environments contaminated with such chemicals (Kuhn & Suflita, 1989).

Thermodynamic Properties and Computational Analysis

Studies have been conducted to understand the thermodynamic properties of chloroanilines. For instance, the standard molar enthalpies of formation of various chloroaniline isomers were derived and used to test computational methodologies. This research provides crucial data for understanding the behavior of such compounds in different environmental and chemical processes (Ribeiro da Silva, Gomes & Ferreira, 2005).

Soil and Sediment Interactions

Chloroanilines' interactions with soil and sediments have been extensively studied. For example, the microbial degradation of chloroanilines in soil slurries has been observed, indicating the role of soil microbiota in the degradation process. These findings are important for understanding the fate of such chemicals in agricultural and natural soil environments (Brunsbach & Reineke, 1993).

Chemical Structure and Properties

Research has also been conducted on the structure and properties of halogeno-aniline derivatives, including 2,3-Dibromo-4-chloroaniline. Studies focusing on the crystal structure, bonding, and molecular interactions provide insights into the chemical characteristics and potential applications of these compounds (Ferguson et al., 1998).

Electrochemical Studies

Electrochemical studies of chloroaniline derivatives, including their oxidation behavior in various solutions, have been performed. These studies are essential for understanding the electrochemical properties of such compounds, which is valuable for environmental monitoring and potential industrial applications (Kádár et al., 2001).

Interaction with Clay Minerals

The interaction of chloroanilines with clay minerals has been investigated, shedding light on the environmental fate and potential remediation strategies for these compounds. These studies are crucial for developing methods to mitigate the impact of such chemicals on the environment (Kowalska & Cocke, 1998).

Safety and Hazards

The safety data sheet for 4-Chloroaniline, a related compound, indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and is potentially carcinogenic . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation .

Wirkmechanismus

Mode of Action

The mode of action of 2,3-Dibromo-4-chloroaniline involves electrophilic aromatic substitution reactions . In these reactions, the compound can act as an electrophile, reacting with nucleophilic aromatic systems. This can lead to changes in the structure and function of the target molecules.

Biochemical Pathways

It’s known that aniline derivatives can be metabolized by bacteria through a series of reactions involving nitration, conversion of the nitro group to an amine, and bromination . These reactions can lead to the formation of various metabolites, potentially affecting multiple biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dibromo-4-chloroaniline. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s reactivity and stability. Additionally, biological factors, such as the presence of specific enzymes or transport proteins, can influence the compound’s efficacy .

Eigenschaften

IUPAC Name |

2,3-dibromo-4-chloroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2ClN/c7-5-3(9)1-2-4(10)6(5)8/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXOCXJAADFWAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

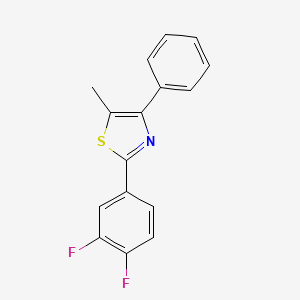

Canonical SMILES |

C1=CC(=C(C(=C1N)Br)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromo-4-chloroaniline | |

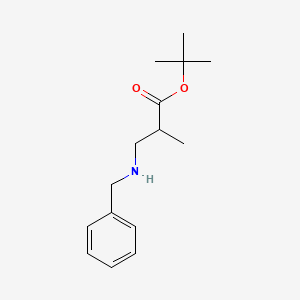

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

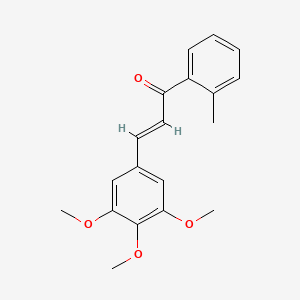

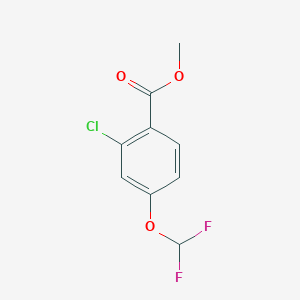

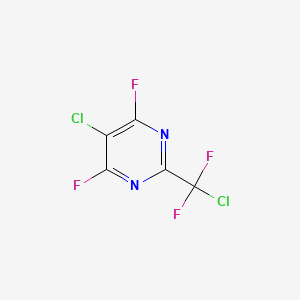

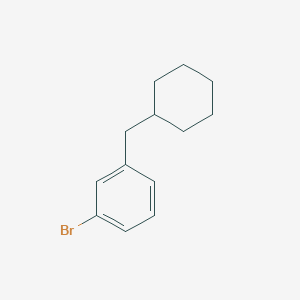

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.